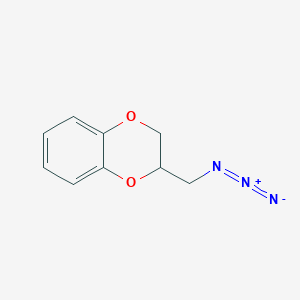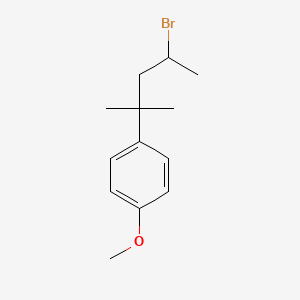
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure ist eine komplexe organische Verbindung, die sich durch das Vorhandensein einer Chlorphenylgruppe, einer Chinolin-Einheit und einer Butensäurestruktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit Chinolin-2-carbonsäure unter basischen Bedingungen, gefolgt von Oxidations- und Cyclisierungsschritten zur Bildung des Endprodukts. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und den Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batch-Reaktoren umfassen, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden. Der Prozess kann Schritte wie Lösungsmittelextraktion, Umkristallisation und Reinigung mit chromatographischen Verfahren umfassen, um die gewünschte Produktqualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrochinolinderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, Hydrochinolinverbindungen und Chlorphenyl-substituierte Produkte, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht als Leitverbindung für die Entwicklung neuer Pharmazeutika.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften wie Fluoreszenz und Leitfähigkeit eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chinolin-Einheit kann mit DNA interkalieren und so Replikations- und Transkriptionsprozesse stören. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, was zu veränderten Zellfunktionen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)butansäure
- 4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)pent-3-ensäure
- 4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)hex-3-ensäure
Einzigartigkeit
4-(4-Chlorphenyl)-2-oxo-3-(chinolin-2-yl)but-3-ensäure ist aufgrund ihrer spezifischen Strukturmerkmale einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C19H12ClNO3 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
(Z)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11- |
InChI-Schlüssel |
KBKAOLPWNGAQBG-PTNGSMBKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
